1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol
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Overview
Description
1-Phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol is an organic compound that features a phenoxy group, a triazole ring, and a sulfinyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through the reaction of phenyl-N-oxide with sodium azide, followed by reduction and cyclization reactions . The phenoxy group is then introduced through nucleophilic substitution reactions, and the sulfinyl group is added via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol undergoes various chemical reactions, including:
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting its antifungal effects . The phenoxy and sulfinyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-hydroxy-1,2,4-triazole: Similar structure but lacks the phenoxy and sulfinyl groups.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a triazole ring but different substituents.
Uniqueness
1-Phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol is unique due to the combination of its phenoxy, triazole, and sulfinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antifungal agent.
Properties
IUPAC Name |
1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-9(6-17-10-4-2-1-3-5-10)7-18(16)11-12-8-13-14-11/h1-5,8-9,15H,6-7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIPBNCUOWMZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CS(=O)C2=NC=NN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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